molecular formula C9H12N4O3 B2613840 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide CAS No. 1795275-38-5

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B2613840
CAS No.: 1795275-38-5
M. Wt: 224.22
InChI Key: PQQBKJKHEJKHIK-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopentyl group, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of transition-metal catalysts or photoredox reactions to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 1-cyclopentyl-3-amino-1H-pyrazole-4-carboxamide.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-nitro-1H-pyrazole-5-carboxamide
  • 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylic acid
  • 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxylate

Uniqueness

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, while the nitro and carboxamide groups contribute to its reactivity and potential bioactivity .

Properties

IUPAC Name

1-cyclopentyl-3-nitropyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c10-8(14)7-5-12(6-3-1-2-4-6)11-9(7)13(15)16/h5-6H,1-4H2,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQBKJKHEJKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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